T-Butyldichlorosilane
Description
Properties
InChI |
InChI=1S/C4H9Cl2Si/c1-4(2,3)7(5)6/h1-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEBDVDFFMXTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85121-42-2 | |
| Record name | t-Butyldichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Di Tert Butyldichlorosilane
Organometallic Reagent Approaches
The introduction of bulky alkyl groups, such as tert-butyl, onto a silicon center is effectively achieved through the use of highly reactive organometallic reagents. These methods leverage the nucleophilic character of the organic moiety to displace chloride ions from a silicon precursor.
Synthesis from Dichlorosilane (B8785471) and Organolithium Compounds
The reaction of organolithium compounds with chlorosilanes is a fundamental method for the formation of silicon-carbon bonds. For the synthesis of di-tert-butyldichlorosilane (B93958), tert-butyllithium is a potent reagent. The synthesis can be approached by reacting tert-butyllithium with silicon tetrachloride. tudublin.ie Another route involves the reaction of tert-butyllithium with dichlorosilane. The high reactivity of organolithium reagents necessitates careful control of reaction conditions to achieve the desired degree of substitution.
| Reagent 1 | Reagent 2 | Product | Reference |
| tert-Butyllithium | Silicon Tetrachloride | Di-tert-butylchlorosilane | tudublin.ie |
| tert-Butyllithium | Dichlorosilane | Di-tert-butyldifluorosilane |
This table presents related syntheses using tert-butyllithium, highlighting the versatility of the reagent in forming silicon-tert-butyl bonds.
Investigation of Grignard Reagent Efficacy in Di-terthis compound Synthesis
Grignard reagents offer a versatile and industrially scalable alternative to organolithium compounds for the synthesis of organosilanes. The reaction of tert-butylmagnesium chloride with a chlorosilane precursor is a key method for the synthesis of di-terthis compound. One documented procedure involves the reaction of tert-butylmagnesium chloride with dichlorosilane in the presence of a copper cyanide catalyst, affording di-tert-butylsilane, a direct precursor, in yields of 60-64%. google.com A patented method highlights a modified Grignard substitution process that is designed to reduce production risks and energy consumption. google.com
| Grignard Reagent | Silicon Precursor | Catalyst | Product | Yield | Reference |
| tert-Butylmagnesium chloride | Dichlorosilane | Copper Cyanide | Di-tert-butylsilane | 60% | google.com |
| tert-Butylmagnesium chloride | Dichlorosilane | Copper Bromide | Di-tert-butylsilane | 64% | google.com |
This table showcases the efficacy of Grignard reagents in the synthesis of the di-tert-butylsilane precursor.
Steric Hindrance Effects on Reaction Outcomes in Organometallic Routes
The significant steric bulk of the tert-butyl group plays a crucial role in directing the outcome of organometallic reactions with silicon halides. This steric hindrance is a key factor in selectively achieving the disubstituted product, di-terthis compound, while minimizing the formation of tri- and tetra-substituted silanes. A patented synthesis method explicitly leverages the spatial steric effect of the tert-butyl group to selectively introduce two such groups, resulting in a high yield of the desired product. google.com The bulky nature of the substituents can also influence the reactivity of the chlorosilane, with more hindered silanes reacting at different rates compared to their less hindered counterparts.
Catalytic Chlorination Techniques for Di-terthis compound Precursors
Catalytic methods for the chlorination of silanes represent a more efficient and atom-economical approach compared to traditional stoichiometric chlorinating agents. These techniques are particularly relevant for the conversion of di-tert-butylsilane into the target compound, di-terthis compound.
Palladium-Catalyzed Chlorination of Di-tert-butylsilane
Palladium complexes are effective catalysts for a variety of cross-coupling and functionalization reactions, including the chlorination of hydrosilanes. In the context of di-terthis compound synthesis, a crucial step is the chlorination of its precursor, di-tert-butylsilane. A patented methodology describes a process involving palladium catalysis for this transformation. google.com The specific details of the catalytic cycle in this context involve the activation of the Si-H bond by the palladium center, followed by reaction with a chlorine source.
Development of Improved Catalytic Systems for Enhanced Utilization
Research into catalytic chlorination has led to the development of more robust and efficient systems. One improvement involves the use of palladium on carbon (Pd/C) as the catalyst. This heterogeneous catalyst can be mechanically recovered and reused multiple times, offering high utilization rates and lower costs compared to homogeneous palladium catalysts like dichloropalladium. google.com Beyond palladium, other catalytic systems are also being explored. For instance, tris(pentafluorophenyl)borane, B(C6F5)3, has been shown to be a highly efficient metal-free catalyst for the selective chlorination of hydrosilanes using HCl, releasing hydrogen gas as the only byproduct. nih.gov
| Catalyst | Precursor | Chlorine Source | Key Advantage | Reference |
| Palladium on Carbon (Pd/C) | Di-tert-butylsilane intermediate | Dichloromethane | Reusability, high utilization rate | google.com |
| B(C6F5)3 | Hydrosilanes | HCl | Metal-free, high efficiency | nih.gov |
This table highlights advancements in catalytic systems for the chlorination of silane precursors.
Precursor-Based Synthetic Routes
The preparation of di-terthis compound can be achieved through various synthetic pathways, primarily distinguished by the choice of the silicon-containing precursor. These routes leverage the reactivity of different silanes to introduce the bulky tert-butyl groups.
A direct and conceptually straightforward method for the synthesis of di-terthis compound involves the chlorination of di-tert-butylsilane ((CH₃)₃C)₂SiH₂. This approach is advantageous as the silicon backbone with the two essential tert-butyl groups is already established. The transformation requires the substitution of the hydrogen atoms on the silicon with chlorine atoms.
The chlorination can be effectively carried out using chlorinating agents in the presence of a suitable catalyst. For instance, the reaction can be performed using carbon tetrachloride (CCl₄) with a palladium chloride (PdCl₂) catalyst, resulting in the desired di-terthis compound with a reported yield of 85%.
Table 1: Synthesis of Di-terthis compound via Chlorination of Di-tert-butylsilane
| Precursor | Chlorinating Agent | Catalyst | Yield |
| Di-tert-butylsilane | Carbon tetrachloride | Palladium chloride | 85% |
This method's efficiency relies on the catalytic activity of palladium chloride, which facilitates the cleavage of the Si-H bonds and the formation of Si-Cl bonds. The bulky tert-butyl groups on the silicon atom influence the reactivity and stability of the intermediate species.
An alternative and widely employed strategy for the synthesis of di-terthis compound involves a Grignard reaction, which allows for the stepwise introduction of the tert-butyl groups onto a silicon precursor. A common starting material for this approach is trichlorosilane (B8805176) (HSiCl₃).
The synthesis typically proceeds in two main steps. First, a Grignard reagent, tert-butylmagnesium chloride ((CH₃)₃CMgCl), is prepared by reacting tert-butyl chloride with magnesium metal in a suitable solvent, such as oxolane (tetrahydrofuran). This Grignard reagent is then reacted with trichlorosilane. The steric hindrance of the tert-butyl group plays a crucial role in selectively adding two tert-butyl groups to the silicon atom, leading to the formation of di-tert-butylsilane as an intermediate.
The second step involves the chlorination of the in-situ generated di-tert-butylsilane intermediate. This is often achieved using a chlorinating agent in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). Dichloromethane can serve as the chlorine source in this catalytic chlorination step. This method offers high yields and avoids the use of highly toxic carbon tetrachloride. google.com
A specific protocol involves the following steps:
Grignard Reagent Formation : Magnesium chips and oxolane are charged into a reactor under a nitrogen atmosphere. A small amount of tert-butyl chloride is added to initiate the reaction, which is then maintained below 50°C while the remaining tert-butyl chloride is added. The reaction mixture is held at 50-52°C for 2 hours. google.com
Reaction with Trichlorosilane : A solution of trichlorosilane in oxolane is cooled to -5°C. The prepared Grignard reagent is then added, maintaining the temperature between -8°C and -5°C. The reaction is held at -5°C for 2 hours. google.com
Chlorination : After filtration and removal of the solvent, the resulting intermediate is dissolved in dichloromethane. A 10% palladium on carbon catalyst is added, and the mixture is cooled to 0°C. The intermediate is added slowly, and the reaction is then warmed to 30°C and held for 16 hours to complete the chlorination, yielding di-terthis compound. google.com
Mechanistic Investigations into Di-terthis compound Formation Pathways
The formation of di-terthis compound via the Grignard route involves a series of well-understood reaction mechanisms. The initial step is the formation of the tert-butylmagnesium chloride Grignard reagent. This reaction is believed to proceed through a radical mechanism on the surface of the magnesium metal.
The subsequent reaction of the Grignard reagent with trichlorosilane is a nucleophilic substitution at the silicon center. The carbanionic character of the tert-butyl group in the Grignard reagent facilitates its attack on the electrophilic silicon atom of trichlorosilane, displacing a chloride ion. Due to the significant steric hindrance of the tert-butyl group, the reaction tends to stop after the addition of two tert-butyl groups, leading to the formation of di-tert-butylsilane.
The final chlorination step, particularly when catalyzed by palladium, involves an oxidative addition and reductive elimination cycle. The palladium catalyst is believed to oxidatively add to the Si-H bond of the di-tert-butylsilane intermediate. This is followed by a metathesis reaction with the chlorine source (e.g., dichloromethane), and subsequent reductive elimination to yield di-terthis compound and regenerate the active palladium catalyst. The use of a palladium catalyst is crucial for the efficiency of this chlorination step. acs.org
Optimization of Reaction Conditions and Process Design for Di-terthis compound Synthesis
The successful and efficient synthesis of di-terthis compound is highly dependent on the careful control of reaction parameters. Optimization of these conditions is critical for maximizing yield, ensuring selectivity, and maintaining a safe and scalable process.
The choice of solvent is a critical factor in the synthesis of di-terthis compound, particularly in the Grignard-based routes. Ethereal solvents, such as oxolane (tetrahydrofuran), are essential for the formation and stability of the Grignard reagent. google.com Oxolane solvates the magnesium ion, which helps to stabilize the Grignard reagent and maintain its reactivity. The concentration of the Grignard reagent in oxolane is also an important parameter, with concentrations of 3-5 moles per liter being typical. google.com
For the subsequent chlorination step, a different solvent system is often employed. Dichloromethane is a common choice as it can also serve as the chlorine source in the presence of a palladium catalyst. google.com This dual role simplifies the reaction setup and avoids the use of more hazardous chlorinating agents. The solvent's ability to dissolve the reactants and intermediates, as well as its compatibility with the catalyst, are key considerations for ensuring high reaction efficiency.
Table 2: Solvent Systems in Di-terthis compound Synthesis
| Reaction Step | Solvent | Function |
| Grignard Reagent Formation & Reaction | Oxolane (THF) | Stabilizes Grignard reagent, facilitates reaction |
| Catalytic Chlorination | Dichloromethane | Solvent, Chlorine source |
Precise temperature control is paramount throughout the synthesis of di-terthis compound to manage the exothermic nature of the reactions and to ensure the desired selectivity.
During the formation of the Grignard reagent, the temperature is typically controlled below 50°C during the addition of tert-butyl chloride to manage the exotherm. The reaction is then maintained at a slightly elevated temperature of 50-52°C to ensure complete formation of the reagent. google.com
The subsequent reaction of the Grignard reagent with trichlorosilane is highly exothermic and requires cooling to sub-zero temperatures. The addition of the Grignard reagent is performed while maintaining the reaction temperature between -8°C and -5°C. google.com This low temperature is crucial to control the reaction rate and prevent side reactions, thereby enhancing the selectivity for the formation of the di-tert-butylsilane intermediate.
In the final chlorination step, the initial addition of the intermediate to the catalyst slurry is carried out at 0°C. The reaction is then allowed to warm to 30°C and is held at this temperature for an extended period to ensure the reaction goes to completion. google.com This temperature profile allows for controlled initiation of the chlorination and sufficient thermal energy for the reaction to proceed to completion.
Table 3: Temperature Parameters in a Typical Synthesis of Di-terthis compound
| Reaction Step | Temperature Range | Purpose |
| Grignard Reagent Formation (Addition) | < 50°C | Control exotherm |
| Grignard Reagent Formation (Hold) | 50-52°C | Ensure complete reaction |
| Reaction with Trichlorosilane | -8°C to -5°C | Control exotherm, enhance selectivity |
| Chlorination (Addition) | 0°C | Controlled initiation |
| Chlorination (Hold) | 30°C | Drive reaction to completion |
Requirements for Inert Atmosphere Conditions
The synthesis of di-terthis compound necessitates the strict exclusion of atmospheric moisture and oxygen. This requirement stems from the high reactivity of the organometallic reagents employed and the moisture sensitivity of the chlorosilane products. colab.ws Organometallic compounds, such as tert-butyllithium and Grignard reagents (e.g., tert-butylmagnesium chloride), are potent nucleophiles and strong bases that readily react with water and oxygen. Contact with moisture leads to the protonation and decomposition of the organometallic agent, rendering it ineffective for the desired carbon-silicon bond formation.
Furthermore, both the starting chlorosilane materials (like silicon tetrachloride or trichlorosilane) and the di-terthis compound product are susceptible to hydrolysis. colab.ws The silicon-chlorine bond is readily attacked by water, leading to the formation of silanols (R₂Si(OH)₂) and ultimately siloxanes through condensation reactions. These side reactions not only consume the desired product but also introduce impurities that can be difficult to separate.
To prevent these undesirable reactions, syntheses are conducted under an inert atmosphere. High-purity nitrogen or argon are the most commonly used inert gases. google.com These gases are introduced to displace the air from the reaction vessel, creating a dry and non-reactive environment.
Standard laboratory techniques for maintaining an inert atmosphere include the use of:
Schlenk Lines: A dual-manifold system that allows for the evacuation of air from the reaction flask and subsequent backfilling with an inert gas. This process, often repeated in cycles, effectively removes atmospheric contaminants.
Gloveboxes: Sealed enclosures filled with an inert gas that provide a controlled environment for handling highly air- and moisture-sensitive reagents and reactions.
A typical synthetic procedure explicitly details the use of these conditions. For instance, a synthesis may begin by adding magnesium turnings and a solvent to a reactor "under nitrogen protection" before the other reagents are introduced. google.com This ensures that all components of the reaction are shielded from atmospheric contaminants from the outset.
| Technique/Apparatus | Purpose in Synthesis | Common Inert Gas |
| Schlenk Line | Purging reaction vessels of air and moisture via vacuum/backfill cycles. | Nitrogen, Argon |
| Glovebox | Handling and weighing of highly air- and moisture-sensitive reagents. | Nitrogen, Argon |
| Nitrogen/Argon Balloon | Maintaining a positive pressure of inert gas within the reaction setup. | Nitrogen, Argon |
Methodologies for Mitigating Side-Product Formation during Di-terthis compound Synthesis
The synthesis of di-terthis compound from silicon tetrachloride (SiCl₄) or trichlorosilane (HSiCl₃) and a tert-butylating agent (e.g., tert-butyllithium or a Grignard reagent) is a sequential substitution reaction. A primary challenge is controlling the reaction to selectively yield the di-substituted product, as a mixture of mono-, di-, tri-, and tetra-substituted silanes can be formed.
SiCl₄ + n t-Bu-M → t-BuₙSiCl₄₋ₙ + n MCl (where M = Li, MgCl; n = 1, 2, 3, or 4)
The formation of these related silanes constitutes the main source of side-products. Several methodologies are employed to maximize the yield of the desired di-terthis compound and minimize these impurities.
Stoichiometric and Addition Control: Precise control over the stoichiometry of the reactants is the most critical factor. The reaction is typically targeted with a 2:1 molar ratio of the tert-butylating agent to the silicon precursor. However, simply mixing the reagents in this ratio is often insufficient. To avoid over-alkylation, a "reverse addition" protocol is frequently utilized. acsgcipr.org This involves the slow, controlled addition of the tert-butylating agent to a solution of the silicon tetrachloride. This method maintains a constant excess of SiCl₄ in the reaction vessel, which statistically favors the formation of the mono- and di-substituted products over more highly substituted analogues.
Influence of Steric Hindrance: The bulky nature of the tert-butyl group plays a significant role in mitigating over-substitution. After the addition of two tert-butyl groups to the silicon atom, the significant steric hindrance makes the introduction of a third group progressively more difficult. This inherent steric effect provides a degree of passive control, favoring the di-substituted product. google.com One synthetic method leverages this steric effect by using trichlorosilane as a starting material, noting that the tert-butyl group's spatial demands selectively yield the di-substituted product in high income. google.com
Temperature Control: The reaction is highly exothermic, and maintaining a low temperature is crucial for selectivity. Reactions are often carried out at reduced temperatures (e.g., 0 °C) to moderate the reactivity of the organometallic reagent and improve control over the substitution process. google.com A patent for the synthesis describes controlling the reactor temperature to below 50°C during the Grignard reagent formation and then cooling to 0°C for the subsequent chlorination step. google.com
Solvent and Additive Effects: The choice of solvent can influence the reactivity of the organometallic reagent. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common because they solvate the Grignard or organolithium reagent, but their reactivity can sometimes lead to side reactions. osi.lv Hydrocarbon solvents may be used to temper reactivity. Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can alter the aggregation state and reactivity of organolithium reagents, which can be used to enhance selectivity in certain organosilane reactions. tudublin.ie
Post-Reaction Purification: Despite these control measures, a mixture of products is often unavoidable. Therefore, the final and essential step in obtaining pure di-terthis compound is fractional distillation. The different boiling points of the various tert-butylchlorosilanes allow for their separation, yielding a product with high purity (e.g., >98%). colab.wsgoogle.com
| Mitigation Strategy | Principle | Potential Side-Products Avoided |
| Stoichiometric Control | Limiting the molar equivalents of the alkylating agent to favor di-substitution. | Tri-tert-butylchlorosilane, Tetra-tert-butylsilane |
| Reverse Addition | Maintaining an excess of the silicon precursor to reduce the probability of over-alkylation. | Tri-tert-butylchlorosilane, Tetra-tert-butylsilane |
| Low-Temperature Conditions | Moderating the reactivity of the potent organometallic reagent. | Uncontrolled polymerization, various over-alkylation products |
| Leveraging Steric Hindrance | The bulk of existing tert-butyl groups sterically inhibits further substitution. | Tri-tert-butylchlorosilane, Tetra-tert-butylsilane |
| Fractional Distillation | Separating the desired product from byproducts based on boiling point differences. | tert-Butyltrichlorosilane, Tri-tert-butylchlorosilane |
Reactivity and Reaction Mechanisms of Di Tert Butyldichlorosilane
Nucleophilic Substitution Reactions at the Silicon Center of Di-tert-butyldichlorosilane (B93958)
The silicon atom in di-terthis compound is electrophilic, readily undergoing nucleophilic substitution reactions where the chlorine atoms act as leaving groups. This reactivity allows for the introduction of the sterically demanding di-tert-butylsilyl moiety onto various substrates.
Di-terthis compound reacts with compounds containing hydroxyl groups, such as alcohols and diols, to form silyl (B83357) ether derivatives. guidechem.com A particularly notable application is its use as a protecting group for 1,2- and 1,3-diols. chemicalbook.comhi.is This reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. chemicalbook.com The formation of the cyclic di-tert-butylsilylene protecting group often requires specific conditions, such as using 1-hydroxybenzotriazole (B26582) (HOBt) in acetonitrile (B52724) at temperatures ranging from 45–90°C. chemicalbook.comhi.is
The reactivity is influenced by the nature of the hydroxyl group. Reactions proceed smoothly when at least one of the hydroxy groups is primary or phenolic. hi.is However, if both hydroxyl groups are secondary, more forcing conditions, such as higher temperatures (95°C in a sealed tube), are necessary to drive the reaction to completion. hi.is
Table 1: Reaction Conditions for Silylene Protection of Diols
| Substrate Type | Base | Catalyst/Additive | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 1,2- or 1,3-Diols | Triethylamine | 1-Hydroxybenzotriazole | Acetonitrile | 45-90 |
Amines, acting as nitrogen-containing nucleophiles, readily react with di-terthis compound. guidechem.com The fundamental reactivity of amines stems from the lone pair of electrons on the nitrogen atom, which is attracted to the electrophilic silicon center. chemguide.co.uk This reaction leads to the formation of N-silylated derivatives. The reaction proceeds via a nucleophilic attack of the amine on the silicon atom, displacing a chloride ion. msu.edu As with reactions involving alcohols, a base is typically required to scavenge the HCl produced. msu.edu The reaction can proceed with primary and secondary amines to form silylamines. youtube.com
The reaction of di-terthis compound with difunctional nucleophiles, such as diols, leads to the formation of cyclic di-tert-butylsilylene derivatives. For instance, its reaction with 1,2- and 1,3-diols yields a five- or six-membered ring, respectively, incorporating the -Si(t-Bu)₂- unit. chemicalbook.comhi.is This "di-tert-butylsilylene protecting group" is valuable in organic synthesis, for example, in the total synthesis of deoxypillaromycinone. chemicalbook.com These derivatives are formed through two sequential nucleophilic substitution reactions, where each hydroxyl group displaces a chlorine atom on the silicon center.
Generation and Reactivity of Di-tert-butylsilylene from Di-terthis compound
Beyond its role in nucleophilic substitution, di-terthis compound is a key precursor for generating di-tert-butylsilylene [Si(t-Bu)₂], a highly reactive intermediate.
Di-tert-butylsilylene can be generated from di-terthis compound through a reduction reaction. hi.is A common method involves the use of lithium metal in an appropriate solvent like tetrahydrofuran (B95107) (THF). hi.isacs.org This process involves the reductive dehalogenation of the dichlorosilane (B8785471), leading to the extrusion of the silylene species. hi.isbohrium.com The reaction with lithium is a complementary method to thermal silylene transfer for producing this reactive intermediate. acs.orgresearchgate.net
Table 2: Methods for Generating Di-tert-butylsilylene
| Precursor | Reagent | Solvent | Method |
|---|
Once generated, the di-tert-butylsilylene intermediate is highly reactive and can participate in cycloaddition reactions. sinica.edu.tw It readily reacts with unsaturated substrates like alkenes in a (2+1)-cycloaddition fashion to form silacyclopropanes, also known as siliranes. hi.isacs.org These reactions can be highly diastereoselective, particularly with functionalized chiral alkenes such as cyclohexenes, cyclopentenes, and norbornenes, yielding complex cyclic silicon compounds. acs.org Research indicates that steric interactions, rather than directing effects from oxygen-containing functional groups, govern the stereochemical outcome of the silylene's approach to the alkene. The significant steric bulk of the di-tert-butylsilylene species is believed to prevent it from coordinating with oxygen functionalities on the substrate. acs.org
Silylene Insertion Reactions (e.g., Si-H bonds)
Silylenes, the silicon analogues of carbenes, are known to undergo insertion reactions into a variety of chemical bonds. One of the fundamental reactions of silylenes is their insertion into silicon-hydrogen (Si-H) bonds. This reaction is a common pathway for the formation of Si-Si bonds, yielding disilane (B73854) products. While extensive research has been conducted on carbene insertions into Si-H bonds, which are typically mediated by metal catalysts, the direct insertion of silylenes represents a related but distinct area of study semanticscholar.orgnih.govdntb.gov.uaresearchgate.net.
For di-tert-butylsilylene, this reaction involves the silylene species directly inserting into the Si-H bond of a silane, such as triethylsilane, to form a new disilane. The mechanism is generally considered to proceed through a three-centered transition state. The bulky tert-butyl groups on the silylene influence its reactivity, primarily through steric hindrance, which can affect the rate and feasibility of the insertion compared to less hindered silylenes. While other silylenes, such as N-heterocyclic silylenes, have been shown to react with various X-H bonds (where X is O, C, etc.), the specific kinetics and a detailed modern mechanistic investigation of di-tert-butylsilylene insertion into Si-H bonds are not extensively detailed in the available literature researchgate.net.
Metal-Catalyzed Di-tert-butylsilylene Transfer Reactions
To circumvent the harsh conditions often required to generate free silylenes (e.g., high temperatures or photolysis), milder methods involving the transfer of a silylene unit from a stable precursor have been developed. A notable example is the metal-catalyzed transfer of di-tert-butylsilylene from a silacyclopropane (B577268), such as cyclohexene (B86901) silacyclopropane, to an alkene nih.gov. This methodology is operationally simple and demonstrates tolerance for various functional groups, allowing for the stereospecific and diastereoselective formation of new silacyclopropanes at temperatures as low as -27°C when silver salts like AgOTf or AgOC(O)CF₃ are used as catalysts researchgate.net. This approach has also been extended to silylene insertion into C-O bonds of allylic ethers to form allylic silanes researchgate.net.
Mechanistic Investigations of Catalyzed Silylene Transfer Processes
Mechanistic studies have been conducted on both thermal and metal-mediated di-tert-butylsilylene transfer reactions.
Uncatalyzed (Thermal) Reaction: Kinetic and thermodynamic analyses of the thermal transfer of di-tert-butylsilylene from cyclohexene silacyclopropane to a monosubstituted alkene support a two-step mechanism nih.gov:
Reversible silylene extrusion: The initial step involves the reversible decomposition of the cyclohexene silacyclopropane precursor to generate free di-tert-butylsilylene and cyclohexene.
Irreversible concerted attack: The generated silylene then undergoes an irreversible, concerted electrophilic attack on the target alkene to form the new silacyclopropane product nih.gov.
Silver-Catalyzed Reaction: In the presence of a silver catalyst, such as (Ph₃P)₂AgOTf, the mechanism is altered. Kinetic studies suggest a pathway involving the reversible, silver-promoted extrusion of the silylene from the silacyclopropane precursor. This step forms a reactive silylsilver complex intermediate, which has been observed via low-temperature ²⁹Si NMR spectroscopy. This intermediate then engages in an irreversible, concerted electrophilic attack on the alkene to yield the final product. The reaction shows inverse kinetic saturation behavior with respect to both the alkene and cyclohexene concentrations, indicating that these species can inhibit the rate by reacting with the catalyst.
Kinetic and Thermodynamic Studies of Silylene Transfer Reactions
Kinetic studies of the uncatalyzed thermal transfer of di-tert-butylsilylene from cyclohexene silacyclopropane have provided quantitative insight into the reaction mechanism. The reaction order was determined to be 1 with respect to the silacyclopropane precursor and -1 with respect to cyclohexene, which is consistent with the reversible extrusion of the silylene prior to the product-forming step nih.gov. Competition experiments between different cycloalkenes revealed that they are more efficient silylene traps than allylbenzene (B44316) nih.gov.
| Parameter | Value | Description |
| Kinetic Order | ||
| Cyclohexene Silacyclopropane | 1 | The rate is directly proportional to the concentration of the silylene precursor. |
| Cyclohexene | -1 | Cyclohexene inhibits the reaction, supporting its role as a product in a reversible first step. |
| Monosubstituted Alkene | Saturation | The rate becomes independent of the alkene concentration at high levels. |
| Activation Parameters | ||
| ΔH‡ | 22.1 ± 0.9 kcal·mol⁻¹ | The enthalpy of activation for the overall thermal transfer process. |
| ΔS‡ | -15 ± 2 eu | The entropy of activation, suggesting an ordered transition state. |
Data sourced from kinetic and thermodynamic studies of thermal di-tert-butylsilylene transfer. nih.gov
Influence of Catalyst and Ligand Effects on Silylene Reactivity
The choice of catalyst significantly impacts the efficiency and outcome of di-tert-butylsilylene transfer reactions. A catalyst screen revealed that while silver salts are effective, they can lead to the formation of a disilyl-hydride by-product in 20-40% yield during silylene insertion into C-O bonds researchgate.net. In contrast, copper(I) triflate was found to suppress the formation of this by-product, leading to cleaner reactions and higher yields of the desired allylic silane, although the reactions required longer times researchgate.net.
Hammett Correlations and Electronic Effects in Silylene Chemistry
To probe the electronic nature of the silylene transfer, Hammett correlations were established by studying competition experiments between a series of para-substituted styrenes. The Hammett equation (log(k/k₀) = σρ) relates the reaction rates of substituted aromatic compounds to the electronic properties of the substituents, providing insight into the reaction mechanism.
For both the uncatalyzed thermal reaction and the silver-mediated transfer of di-tert-butylsilylene, the competition experiments correlated well with the Hammett equation, yielding negative rho (ρ) values nih.gov.
| Reaction Condition | ρ (rho) Value | Interpretation |
| Thermal (Uncatalyzed) | -0.666 ± 0.008 | Supports an electrophilic attack by the free silylene on the alkene. Electron-donating groups on the styrene (B11656) accelerate the reaction. |
| Silver-Mediated | -0.62 ± 0.02 | Supports an electrophilic attack by the silylsilver intermediate on the alkene. The electronic demand is similar to the uncatalyzed reaction. |
Data from Hammett studies on the silylene transfer to substituted styrenes. nih.gov
A negative ρ value indicates that the reaction is accelerated by electron-donating substituents on the aromatic ring of the styrene. This implies that positive charge is developing in the transition state at the benzylic position of the styrene. This finding is consistent with a mechanism where the silylene or the silylsilver complex acts as an electrophile in its attack on the alkene nih.gov.
Comparative Reactivity Studies of Di-tert-butylsilylene with Other Silylenes
The reactivity of silylenes is strongly influenced by the substituents attached to the silicon atom. Di-tert-butylsilylene is a dialkylsilylene, and its reactivity can be compared with other silylenes based on steric and electronic effects.
Compared to less sterically hindered dialkylsilylenes, such as dimethylsilylene, the two bulky tert-butyl groups in di-tert-butylsilylene are expected to significantly decrease its reactivity towards insertion and addition reactions. The steric bulk can impede the approach of the silylene to the substrate, leading to slower reaction rates.
Computationally, the stability of silylenes has been correlated with their reaction energies; more stable silylenes tend to have lower reaction energies. For instance, Kira's stable five-membered ring dialkylsilylene exhibits the smallest reaction energies in a comparative study, indicating high stability and correspondingly lower reactivity. While direct, quantitative rate comparisons involving di-tert-butylsilylene were not found in the provided search results, the general principle of steric hindrance suggests it would be less reactive than smaller dialkylsilylenes but more reactive than silylenes that are highly stabilized by electronic factors, such as certain N-heterocyclic silylenes.
Formation of Silaketal Intermediates for Intramolecular Reactions
Di-terthis compound is a valuable reagent for the formation of cyclic di-tert-butylsilylene (DTBS) derivatives, which function as silaketal intermediates. These intermediates serve as temporary tethers that can control the stereochemical outcome of subsequent intramolecular reactions. The formation of the silaketal involves the reaction of di-terthis compound with a 1,2- or 1,3-diol in the presence of a base. tudublin.ie This strategy has been effectively employed in various synthetic applications, including intramolecular Diels-Alder reactions and stereoselective glycosylations.
By linking a diene and a dienophile through a silaketal tether, the intramolecular Diels-Alder reaction can be directed with a high degree of stereoselectivity. tudublin.ie The rigid structure of the silylene bridge constrains the possible transition states, favoring specific cyclization pathways. For example, the cyclization often proceeds in a 'head-to-tail' manner, and steric hindrance from substituents on the diene can strongly favor an endo cyclization. tudublin.ie The thermal stability of the di-tert-butylsilyl group is notably higher than that of related alkylsilyl groups, making it suitable for reactions that may require elevated temperatures. tudublin.ie
In carbohydrate chemistry, the DTBS group is a powerful tool for directing stereoselectivity in glycosylation reactions. When a DTBS group is used to bridge the O-4 and O-6 hydroxyl groups of a galactosyl donor, it results in high α(1,2-cis)-stereoselectivity. nih.govresearchgate.net This directing effect is so pronounced that it can override the influence of participating groups at the C-2 position, which would typically favor β(1,2-trans) products. nih.govresearchgate.net The high α-selectivity is attributed to several factors: the generation of an oxocarbenium ion, stabilization of this intermediate through space by electron donation from the silylene-linked oxygens, and significant steric hindrance from the bulky tert-butyl groups that block nucleophilic attack from the β-face. nih.gov This unique directing effect is specific to the 4,6-O-silylene structure and is not observed with other cyclic protecting groups to the same extent. nih.gov
The table below illustrates the directing effect of the DTBS group on the stereochemical outcome of a glycosylation reaction.
| Glycosyl Donor | Acceptor | Conditions | Product Ratio (α:β) |
| 4,6-O-DTBS-galactosyl donor | Primary Alcohol | NIS, AgOTf | Predominantly α |
| 4,6-O-Benzylidene-galactosyl donor | Primary Alcohol | NIS, AgOTf | Predominantly β |
This table is a representative example based on findings that demonstrate the strong α-directing effect of the DTBS group compared to other protecting groups like benzylidene. researchgate.net
The formation of the silaketal intermediate is typically achieved by reacting the diol with di-tert-butylsilyl bis(trifluoromethanesulfonate) in pyridine. nih.gov These silaketal intermediates are generally more stable than corresponding acetals like benzylidene acetals, allowing for a broader range of subsequent chemical manipulations. nih.gov
Investigations into Silicon-Carbon Bond Stability under Hydrolytic Conditions
The di-tert-butylsilylene group is characterized by two silicon-carbon (Si-C) bonds linking the silicon atom to the bulky tert-butyl groups. The stability of these bonds, particularly under hydrolytic conditions, is a critical factor in the application of di-terthis compound as a protecting group and in directing intermediates.
Generally, the silicon-carbon bond in alkylsilanes is robust and not susceptible to cleavage under simple hydrolytic conditions (i.e., in the presence of water, or dilute aqueous acid or base). The hydrolysis of organosilanes primarily targets silicon-oxygen bonds, such as those in alkoxysilanes (Si-OR) or siloxanes (Si-O-Si). gelest.comunm.edu For instance, the hydrolysis of alkoxysilanes is a well-studied process catalyzed by either acid or base, leading to the formation of silanols (Si-OH). gelest.com The rate of this hydrolysis is influenced by the steric bulk of the alkoxy groups. gelest.com Similarly, the siloxane bond (Si-O-Si) exists in equilibrium with silanols in the presence of water, though the preservation of the siloxane bond is significantly more favored than that of a silicon-ester (Si-O-C) bond. researchgate.net
In contrast, the cleavage of the more stable Si-C bond typically requires specific and more vigorous conditions. Studies on alkylsilane-based self-assembled monolayers show that while the coatings can degrade over time when immersed in water, this is often attributed to the reorganization of the siloxane network at the surface rather than the widespread cleavage of the Si-C bonds of the alkyl chains. researchgate.net
The table below contrasts the conditions required for the cleavage of Si-O bonds versus Si-C bonds, highlighting the greater stability of the latter.
| Bond Type | Cleavage Conditions | Stability Profile |
| Si-O-C (Alkoxysilane) | Acid or base-catalyzed hydrolysis in aqueous solution | Relatively facile cleavage |
| Si-O-Si (Siloxane) | Reversible hydrolysis in aqueous solution | More stable than Si-O-C, but still dynamic |
| Si-C (Alkylsilane) | Requires specific reagents (e.g., strong acids, bases, fluoride (B91410) ions, or oxidative conditions) | High stability under typical hydrolytic conditions |
Research into the cleavage of Si-C bonds has shown that potent reagents are necessary. For example, cleavage can be achieved through oxidation with reagents like hydrogen peroxide, often in the presence of a fluoride ion source. The activation of the silicon-carbon bond toward electrophilic cleavage can be enhanced by increasing the coordination number of the silicon atom, for instance, by forming penta- or hexa-coordinate silicon complexes. This approach makes the Si-C bond more susceptible to attack by electrophiles. However, these conditions are far removed from simple hydrolysis. The inherent strength and low polarity of the Si-C bond contribute to its resistance to hydrolytic cleavage, ensuring the integrity of the di-tert-butylsilyl group throughout many aqueous workups and reaction conditions where Si-O based protecting groups might be cleaved.
Applications of Di Tert Butyldichlorosilane in Organic Synthesis and Materials Science
Role as a Silylating Agent for Functional Group Protection
One of the most prominent roles of di-tert-butyldichlorosilane (B93958) is as a protecting group for alcohols, particularly in the formation of cyclic silylene ethers from diols. The resulting di-tert-butylsilylene (DTBS) group is known for its stability under a range of reaction conditions, yet it can be selectively removed when desired.
Protection of Diols (1,2- and 1,3-Diols)
Di-terthis compound reacts with 1,2- and 1,3-diols to form five- and six-membered cyclic silylene ethers, respectively. This method provides an efficient way to simultaneously protect two hydroxyl groups in a single step. The reaction is typically carried out in the presence of a base, such as pyridine or imidazole, to neutralize the hydrochloric acid byproduct. The bulky di-tert-butylsilylene group offers significant steric hindrance, shielding the protected hydroxyls from subsequent chemical transformations.
The formation of these cyclic derivatives is influenced by the stereochemistry of the diol. For instance, cis-diols generally react more readily than their trans-counterparts to form the corresponding cyclic silylene ethers. This selectivity allows for the differentiation of diols within a polyol system.
Formation of Cyclic Di-tert-butylsilylenediyl Ethers with Glycopyranosides
In carbohydrate chemistry, di-terthis compound is a key reagent for the protection of glycopyranosides, where it selectively reacts with specific pairs of hydroxyl groups to form cyclic di-tert-butylsilylenediyl ethers. A common application is the protection of the 4- and 6-hydroxyl groups of pyranoside rings, which locks the pyranose ring in a more rigid conformation. researchgate.netresearchgate.net This conformational constraint has profound implications for the stereochemical outcome of glycosylation reactions.
The formation of a 4,6-O-di-tert-butylsilylene acetal in a galactosyl donor, for example, has been shown to direct glycosylation to favor the formation of the α-anomer, even overriding the participating effect of a C-2 acyl group that would typically favor the β-anomer. researchgate.netunt.edunih.gov This directing effect is attributed to a combination of steric hindrance from the bulky tert-butyl groups and through-space electronic effects that stabilize the oxocarbenium ion intermediate in a manner that favors α-attack by the nucleophile. unt.edunih.gov
Selective Protection Strategies for Polyhydroxy Compounds
The steric bulk of the di-tert-butylsilyl group allows for regioselective protection of less sterically hindered hydroxyl groups in polyhydroxy compounds. This selectivity is crucial in the multistep synthesis of complex natural products and other polyfunctional molecules. For instance, in a molecule with multiple hydroxyl groups of varying steric environments, di-terthis compound can be used to selectively protect the most accessible diol unit.
Furthermore, the di-tert-butylsilylene group can be used in concert with other protecting groups to achieve orthogonal protection strategies. This allows for the sequential deprotection and functionalization of different hydroxyl groups within the same molecule, providing a high degree of synthetic flexibility.
Application in Ribonucleoside Chemistry (e.g., 3',5'-O-Di-tert-butylsilanediyl-ribonucleosides)
In the field of nucleoside chemistry, di-terthis compound is instrumental in the simultaneous protection of the 3'- and 5'-hydroxyl groups of ribonucleosides. This protection strategy forms a stable six-membered ring, leaving the 2'-hydroxyl group available for further chemical modification. This selective protection is a critical step in the synthesis of modified ribonucleosides and the construction of RNA oligomers. The resulting 3',5'-O-di-tert-butylsilanediyl-ribonucleosides are key intermediates for the introduction of modifications at the 2'-position, which is important for the development of therapeutic oligonucleotides.
Protecting Group Stability and Selective Deprotection Methodologies
The di-tert-butylsilylene protecting group exhibits considerable stability towards a wide range of reagents and reaction conditions, including those that are acidic or basic, making it a robust choice for multi-step syntheses. However, its true utility lies in the ability to be selectively removed under specific conditions.
Cleavage of the di-tert-butylsilylene group is most commonly achieved using fluoride-based reagents. Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used reagent for this purpose. Other fluoride sources, such as hydrogen fluoride-pyridine complex (HF-pyridine) or triethylamine trihydrofluoride (Et3N·3HF), are also effective. The choice of deprotection reagent and conditions can be tuned to achieve selective removal of the silylene group in the presence of other silyl (B83357) ethers or acid- and base-labile protecting groups. This orthogonality is a cornerstone of modern synthetic strategy.
| Protecting Group | Common Deprotection Reagents | Stability Profile |
| Di-tert-butylsilylene (DTBS) | TBAF, HF-pyridine, Et3N·3HF | Stable to many acidic and basic conditions. |
| Trimethylsilyl (TMS) | Mild acid, water | Very labile. |
| Triethylsilyl (TES) | Mild acid | More stable than TMS. |
| tert-Butyldimethylsilyl (TBDMS) | TBAF, mild acid | More stable than TES. |
| tert-Butyldiphenylsilyl (TBDPS) | TBAF, stronger acid | More stable than TBDMS. |
Utilization as a Building Block for Complex Molecule Synthesis
Beyond its role as a temporary protecting group, the di-tert-butylsilylene moiety can also be incorporated as a stable structural element or a temporary tether in the synthesis of complex molecules.
In one notable application, the di-tert-butylsilylene group has been employed as a bridging unit in the synthesis of macrocyclic bis-malonates. These silylene-tethered malonates have been used in the regioselective functionalization of fullerenes (C60). researchgate.netresearchgate.net In this strategy, the di-tert-butylsilylene group acts as a temporary tether, holding two malonate groups in a specific spatial arrangement. This pre-organization facilitates a double Bingel reaction with the fullerene core, leading to the formation of macrocyclic fullerene derivatives with high regioselectivity. researchgate.netresearchgate.net Although the silylene bridge is often cleaved in the final step to yield acyclic polyols, its role as a directing group is crucial for the construction of the complex, multi-adduct fullerene structure. researchgate.netresearchgate.net
Another application involves the metal-catalyzed transfer of the di-tert-butylsilylene group to alkenes to form silacyclopropanes. nih.gov These three-membered silicon-containing rings are themselves valuable building blocks in organic synthesis. They can undergo further transformations, such as reactions with carbonyl compounds to produce oxasilacyclopentanes with defined stereochemistry. nih.gov In this context, the di-tert-butylsilylene unit is not a protecting group but a reactive component that becomes an integral part of the newly formed carbocyclic or heterocyclic ring system.
While the use of the di-tert-butylsilylene group as a permanent structural component in large, complex molecules is less common than its application as a protecting group, these examples highlight its potential as a versatile building block for creating novel molecular architectures.
Incorporation into Natural Product Synthesis Routes (e.g., Tagetitoxin)
The total synthesis of complex natural products represents a significant challenge in organic chemistry, often requiring intricate strategies and novel methodologies. Tagetitoxin, a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis, is one such challenging synthetic target. ucl.ac.uk Its structure features a unique bicyclic ring system and has been the subject of considerable synthetic effort due to its specific inhibitory activity against RNA polymerase III. ucl.ac.ukresearchgate.net
Construction of Silacyclopropanes and Other Organosilicon Heterocycles
Di-terthis compound is a precursor to the di-tert-butylsilylene moiety, a key component in the synthesis of highly strained and reactive three-membered silicon-containing rings known as silacyclopropanes. A mild and operationally simple method for the formation of these heterocycles involves the metal-catalyzed transfer of a di-tert-butylsilylene group from a suitable donor, such as a cyclohexene (B86901) silacyclopropane (B577268), to an alkene. nih.gov This technique is noted for its tolerance of various functional groups and can proceed at temperatures as low as -27°C using catalysts like silver triflate (AgOTf). nih.gov
The transfer process is both stereospecific and diastereoselective, allowing for the construction of complex and well-defined silacyclopropane structures. nih.gov These resulting silacyclopropanes are not merely synthetic curiosities; they serve as valuable intermediates that can react with a range of carbonyl compounds, including aldehydes and ketones. nih.gov This reactivity provides an efficient pathway for converting alkenes into more complex structures like oxasilacyclopentanes, demonstrating the utility of di-tert-butylsilylene in building diverse organosilicon heterocycles. nih.gov The mechanism of this transfer has been studied, supporting a two-step process that involves the reversible extrusion of the di-tert-butylsilylene, followed by its irreversible and concerted electrophilic attack on the target alkene. nih.gov
Table 1: Key Features of Metal-Catalyzed Di-tert-butylsilylene Transfer
| Feature | Description |
|---|---|
| Silylene Source | Pre-formed silacyclopropanes (e.g., cyclohexene silacyclopropane) |
| Catalysts | Silver salts such as AgOTf or AgOC(O)CF3 |
| Reaction Conditions | Mild, with temperatures as low as -27°C |
| Stereochemistry | Stereospecific and diastereoselective formation of products |
| Substrate Scope | Tolerant of a variety of functional groups on the alkene |
| Utility | Synthesized silacyclopropanes act as intermediates for further transformations |
Synthesis of Oxasilacyclopentenes via Silylene Transfer
A direct and efficient one-step synthesis of oxasilacyclopentenes has been developed utilizing a metal-catalyzed silylene transfer reaction. nih.gov This process involves the generation of silacarbonyl ylides, which are highly reactive intermediates. These ylides are formed when a silylene, derived from a precursor like a silacyclopropane, reacts with a carbonyl compound such as an aldehyde. nih.gov
In the presence of an electron-deficient alkyne, the silacarbonyl ylide participates in a formal intermolecular 1,3-dipolar cycloaddition reaction. nih.gov This three-component coupling of the silylene, carbonyl compound, and alkyne directly yields the oxasilacyclopentene ring system. For instance, the reaction of a silylene with benzaldehyde and an electron-deficient alkyne produces the corresponding oxasilacyclopentene in high yield. nih.gov This method is a significant improvement over previous two-step approaches that required the pre-synthesis of silacyclopropenes followed by their insertion into carbonyl compounds. The resulting oxasilacyclopentenes are valuable synthetic intermediates, as they contain functional groups that can be further modified through substitution and addition reactions. nih.gov
Applications in Peptide Synthesis Strategies Utilizing Silyl Ester Protecting Groups
In the intricate process of peptide synthesis, the protection of reactive functional groups on amino acid side chains is essential to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. nih.govbiosynth.com Carboxylic acid groups, present in amino acids like aspartic acid and glutamic acid, must be masked during the coupling steps. Silyl esters, derived from organosilane reagents, serve as effective protecting groups for this purpose. thermofisher.comresearchgate.net
The di-tert-butylsilyl group, accessible from precursors like di-terthis compound, offers distinct advantages due to its steric bulk. tudublin.ie This bulk enhances the stability of the resulting silyl ester compared to smaller silyl groups like trimethylsilyl (TMS). The increased stability makes the protecting group robust enough to withstand the various reaction conditions encountered during peptide chain elongation. tudublin.ie However, it can be removed under specific conditions when desired, a crucial aspect of any protecting group strategy. chemicalbook.com The use of such sterically hindered silyl groups as hydrophobic tags in liquid-phase peptide synthesis has also been explored, where they can improve the solubility of peptide intermediates in organic solvents. nih.gov
Derivatization for Advanced Analytical and Spectroscopic Studies
Preparation of Derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography (GC) is a powerful analytical technique, but its application is often limited to volatile and thermally stable compounds. gcms.cz Many biologically and synthetically important molecules, such as amino acids, alcohols, and carboxylic acids, are polar and non-volatile, necessitating a chemical modification step known as derivatization prior to analysis. researchgate.net Silylation is one of the most common derivatization methods, where an active hydrogen on a polar functional group (e.g., -OH, -NH2, -COOH) is replaced by a silyl group. gcms.cz
Reagents that introduce a tert-butyldimethylsilyl (TBDMS) group are frequently used for this purpose. The resulting TBDMS derivatives are significantly more volatile and thermally stable than their parent compounds. A key advantage of TBDMS derivatives over the more common trimethylsilyl (TMS) derivatives is their enhanced stability towards moisture and hydrolysis, which simplifies sample handling and improves the reliability of the analysis. This derivatization makes a wide range of otherwise intractable compounds amenable to GC-MS analysis. researchgate.net
Table 2: Functional Groups Amenable to Silylation for GC-MS Analysis
| Functional Group | Class of Compound |
|---|---|
| Hydroxyl (-OH) | Alcohols, Phenols, Steroids, Sugars |
| Carboxyl (-COOH) | Carboxylic Acids, Fatty Acids |
| Amino (-NH2) | Amines, Amino Acids |
| Thiol (-SH) | Thiols |
Analysis of Fragmentation Patterns (e.g., Si-C Bond Cleavage)
Mass spectrometry (MS) coupled with gas chromatography (GC-MS) provides structural information about analytes based on their mass-to-charge ratio and fragmentation patterns upon ionization. The analysis of these fragmentation patterns is critical for identifying unknown compounds. When silylated derivatives are analyzed by electron-impact mass spectrometry (EI-MS), they produce characteristic fragment ions that are diagnostic of the original molecule's structure. nih.govresearchgate.net
For tert-butyldiphenylsilyl (TBDPS) and related tert-butyldimethylsilyl (TBDMS) derivatives, a prominent and highly characteristic fragmentation pathway is the cleavage of the silicon-carbon (Si-C) bond, resulting in the loss of the bulky tert-butyl group as a radical ([M-57]⁺). researchgate.net This cleavage is a dominant process due to the stability of the resulting tertiary carbocation. The observation of this abundant ion at [M-57]⁺ is a strong indicator for the presence of a tert-butylsilyl group in the analyte. researchgate.net The stability of the Si-C bond itself can be influenced by the structure of the organosilane and the chemical environment, but its cleavage under EI conditions provides a reliable signature for mass spectral identification. researchgate.netrsc.org
Table 3: Common Fragment Ions in the Mass Spectra of tert-Butylsilyl Derivatives
| Fragment Ion | Description | Significance |
|---|---|---|
| [M-57]⁺ | Loss of a tert-butyl radical (•C(CH3)3) | Characteristic indicator of a tert-butylsilyl group, often the base peak. Represents a key Si-C bond cleavage. |
| [M-15]⁺ | Loss of a methyl radical (•CH3) | Common fragmentation for silyl compounds containing methyl groups. |
| m/z 199 | Ph2SiOH⁺ | Characteristic for tert-butyldiphenylsilyl (TBDPS) derivatives. |
Conformation Analysis using Di-tert-butylsilylene Derivatives via NMR and X-ray Crystallography
The steric bulk of the two tert-butyl groups in di-terthis compound is leveraged to create cyclic di-tert-butylsilylene (DTBS) derivatives, which serve as powerful tools for the conformational analysis of flexible molecules, particularly diols. The formation of a five or six-membered silylene ring significantly constrains the rotational freedom of the parent molecule, effectively locking it into a more rigid conformation. This conformational rigidity is instrumental for detailed structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. researchgate.netnih.govsemanticscholar.org
In NMR spectroscopy, the simplification of the conformational landscape of a DTBS derivative leads to more defined and interpretable spectra. nih.govresearchgate.net Techniques such as the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons within the rigidified ring system, providing clear insights into the molecule's three-dimensional structure. Low-temperature 13C NMR studies, for instance, have been successfully used to differentiate between various conformations, such as chair and twist-boat forms, in cyclic systems by assigning signals based on different symmetries and calculated chemical shifts. nih.govsemanticscholar.org The conversion of a flexible diol to a rigid DTBS derivative can lead to observable changes in proton and carbon chemical shifts, which can be correlated with specific conformations.
Table 1: Conceptual NMR Data for Conformation Analysis
Illustrative changes in 1H NMR chemical shifts (δ) for a generic acyclic 1,3-diol before and after conversion to its di-tert-butylsilylene derivative, demonstrating the effect of conformational locking.
| Proton | Chemical Shift (δ) in Acyclic Diol (ppm) | Chemical Shift (δ) in Cyclic DTBS Derivative (ppm) | Reason for Change |
|---|---|---|---|
| Ha (on C1) | ~3.6 (broad multiplet) | 3.9 (doublet of doublets) | Locked in a specific axial/equatorial position, leading to a well-defined coupling pattern. |
| Hb (on C1) | ~3.6 (broad multiplet) | 4.1 (doublet of doublets) | Deshielding or shielding effects from the fixed ring conformation. |
| Hc (on C2) | ~1.5 (multiplet) | 1.7 (triplet of doublets) | Restricted rotation changes the average magnetic environment. |
Precursor for Advanced Materials Synthesis
Di-terthis compound is a versatile precursor in materials science, primarily due to the reactivity of its silicon-chlorine bonds and the influence of the bulky tert-butyl substituents on the final material's properties.
Formation of Silicone Polymers (Oils, Rubbers, Varnishes)
Di-terthis compound serves as a monomer for the synthesis of specialized polysiloxanes, the backbones of silicone polymers. The synthesis process begins with the hydrolysis of the two chloro groups, which are replaced by hydroxyl groups to form an unstable intermediate, di-tert-butylsilanediol. This silanol readily undergoes condensation polymerization, where molecules successively link together, eliminating water to form a polymer chain consisting of repeating [-Si(t-Bu)₂-O-] units. researchgate.net
The presence of the two bulky tert-butyl groups on each silicon atom sterically hinders the rotation around the Si-O backbone and limits the close packing of polymer chains. This molecular structure imparts unique properties to the resulting silicone polymer compared to standard polydimethylsiloxane (PDMS). These properties often include increased thermal stability, altered viscosity for silicone oils, and modified elasticity and hardness in silicone rubbers.
Development of Resin Modifiers
In the context of polymer resins, such as epoxies or acrylics, di-terthis compound can be used as a modifier to impart specific properties. alfa-chemistry.com Resin modifiers are additives that enhance or alter the intrinsic characteristics of the base resin. nagase.com When incorporated into a resin formulation, di-terthis compound can react with components of the resin matrix or with fillers, acting as a crosslinking agent or a coupling agent. For instance, it can react with hydroxyl groups within the resin backbone, creating a more complex and rigid network.
Furthermore, its incorporation can be used to modify the surface properties of the cured resin. The nonpolar tert-butyl groups can increase the hydrophobicity of the material, which is crucial for applications requiring water repellency or reduced moisture absorption. nagase.com This modification enhances the durability and lifespan of the resin, particularly in humid environments.
Precursors for Silicon-Based Thin Films (e.g., Silicon Nitride, Dioxide, Carbide)
Di-terthis compound is a candidate for use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for fabricating silicon-based thin films. These techniques rely on the vaporization of a precursor chemical, which then decomposes and reacts on a substrate surface to deposit a highly uniform and controlled thin film. Chlorosilanes are an important class of precursors for the deposition of silicon-containing materials.
By selecting appropriate co-reactants, various types of films can be synthesized:
Silicon Dioxide (SiO₂): In the presence of an oxygen source (e.g., H₂O, O₂), di-terthis compound can be used to deposit SiO₂ films.
Silicon Nitride (Si₃N₄): Reaction with a nitrogen source like ammonia (NH₃) at elevated temperatures can produce silicon nitride films, which are valued for their hardness and dielectric properties.
Silicon Carbide (SiC): The molecule itself contains both silicon and carbon. Under plasma-enhanced CVD (PECVD) conditions or at high temperatures, it can decompose to form silicon carbide films, which are extremely hard and have excellent thermal and chemical stability. researchgate.net
The use of an organosilane precursor like di-terthis compound allows for the incorporation of carbon into the film, potentially forming silicon oxycarbide (SiOC) materials, which exhibit a combination of ceramic and polymeric properties. researchgate.netmdpi.com
Surface Functionalization and Modification Applications
The reactivity of the Si-Cl bonds makes di-terthis compound an effective agent for the chemical modification of surfaces, particularly those bearing hydroxyl (-OH) groups, such as glass, silica, and various metal oxides.
One of the most common applications in surface modification is the creation of hydrophobic (water-repellent) surfaces. gelest.com The process, known as silanization, involves the reaction of di-terthis compound with surface hydroxyl groups. This forms a strong, covalent Si-O-surface bond and releases hydrochloric acid as a byproduct.
Once bonded, the bulky and nonpolar di-tert-butylsilyl groups form a dense, brush-like monolayer on the substrate. This organic layer effectively shields the polar surface underneath. gelest.com The outward-facing tert-butyl groups create a low-energy surface that minimizes interaction with water molecules, causing them to bead up and roll off easily. researchgate.net The effectiveness of this treatment is quantified by measuring the water contact angle; a higher angle indicates greater hydrophobicity. This surface functionalization can transform a hydrophilic surface into a highly hydrophobic or even superhydrophobic one. mdpi.comnih.gov
Table 2: Effect of Silanization on Surface Hydrophobicity
Typical water contact angle measurements on a glass slide before and after surface functionalization with Di-terthis compound.
| Substrate | Surface State | Water Contact Angle (°) | Surface Property |
|---|---|---|---|
| Glass Slide | Untreated | ~35° | Hydrophilic |
| Glass Slide | After treatment with Di-terthis compound | >110° | Hydrophobic |
Formation of Molecular Gate Layers on Zeolite/Silica Thin Films
The modification of zeolite and silica surfaces with organosilanes is a key strategy for controlling their surface properties, which is particularly relevant for applications in catalysis and separations. The concept of forming "molecular gate layers" involves the functionalization of the pore entrances of these materials to regulate the access of molecules based on their size, shape, or chemical nature. While specific research detailing the use of di-terthis compound for creating such gate layers on zeolite/silica thin films is not extensively documented in publicly available literature, the principles of silylation with bulky reagents suggest its potential utility in this area.
The attachment of silanes to the surface silanol groups of zeolites and silica is a well-established method for surface modification. The reaction of di-terthis compound with surface hydroxyl groups would lead to the covalent bonding of di-tert-butylsilyl groups. Due to the significant steric hindrance of the two tert-butyl groups, the functionalization would likely be limited to the external surface and the pore openings of the material, rather than the internal pore surfaces, especially in microporous zeolites. This preferential external surface modification is crucial for the formation of a molecular gate layer without blocking the internal pore volume completely.
The bulky di-tert-butylsilyl groups at the pore entrances could effectively narrow the pore openings, creating a "gate" that allows smaller molecules to pass through while excluding larger ones. The degree of pore opening restriction could potentially be controlled by adjusting the reaction conditions of the silylation process, such as temperature, reaction time, and the concentration of di-terthis compound. This would allow for the tuning of the molecular sieving properties of the zeolite or silica thin film.
In a broader context, the use of organosilanes to modify the hydrophobicity of zeolite surfaces is a known technique to improve performance in various applications. For instance, rendering a zeolite surface more hydrophobic can prevent water from blocking access to active sites in catalytic reactions or improve the separation of gases in humid conditions. The di-tert-butylsilyl groups would impart a significant hydrophobic character to the modified surface.
Influence on Sorption Properties and Kinetics of Modified Surfaces
The modification of zeolite and silica surfaces with di-terthis compound is expected to have a profound influence on the sorption properties and kinetics of the material. The introduction of bulky and nonpolar di-tert-butylsilyl groups alters the surface chemistry and topology, which in turn affects the interactions between the surface and adsorbate molecules.
Changes in Surface Properties:
| Property | Change after Modification with Di-terthis compound |
| Hydrophobicity | Increased due to the presence of nonpolar tert-butyl groups. |
| Surface Area | A decrease in the specific surface area is generally observed after silylation due to the coverage of the surface and potential partial pore blockage. |
| Pore Volume | A reduction in pore volume is expected, particularly at the entrance of the pores where the bulky silyl groups are attached. |
The increased hydrophobicity of the surface would lead to a decreased affinity for polar molecules, such as water, and an enhanced affinity for nonpolar organic molecules. This selective sorption is a key factor in many applications, such as the capture of volatile organic compounds from humid air streams or the separation of hydrophobic molecules. For example, modifying 13X zeolite with organosilanes has been shown to increase its water tolerance and improve CO2 adsorption capacity in the presence of water. researchgate.net
The kinetics of sorption would also be significantly affected. The presence of the di-tert-butylsilyl groups at the pore entrances would introduce a diffusion barrier for molecules entering the pores. This steric hindrance would slow down the rate of adsorption, especially for larger molecules. The diffusion coefficient of fluids within modified silica nanochannels has been shown to be dependent on the nature of the surface functionalization. researchgate.net While an increase in the length of linear alkyl chains in some silanes has been correlated with an increased diffusion coefficient of water, the bulky nature of the di-tert-butylsilyl group would likely present a more significant steric barrier, thereby reducing the rate of molecular transport into the pores.
This controlled diffusion can be advantageous in creating shape-selective catalysts, where only reactants of a certain size can access the active sites within the pores, or in designing controlled-release systems. The modification of the external surface of mesoporous silica with functional groups is a known strategy for controlling drug release. The adsorption-desorption kinetics of CO2 on surface-modified 13X zeolite beads were found to be unaltered in one study, suggesting that under certain conditions, the modification might not impede the kinetics for small gas molecules. researchgate.net However, for larger molecules, a more pronounced effect on the sorption kinetics is anticipated.
Computational and Spectroscopic Characterization Studies of Di Tert Butyldichlorosilane
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are crucial for determining the precise arrangement of atoms within a molecule. For di-tert-butyldichlorosilane (B93958), nuclear magnetic resonance and gas-phase electron diffraction have been particularly informative.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei.
¹H NMR: In the proton NMR spectrum of di-terthis compound, the molecule's symmetrical structure results in a single, sharp resonance signal. All 18 protons of the two tert-butyl groups are chemically equivalent, giving rise to a singlet. Based on data from structurally similar compounds, such as p-(di-tert-butylfluorosilyl)chlorobenzene which shows a singlet at 1.08 ppm, the signal for di-terthis compound is expected in this upfield region of the spectrum wiley-vch.de.
²⁹Si NMR: The silicon-29 isotope, while having a low natural abundance (4.7%), provides valuable information about the electronic environment around the silicon atom. In a ²⁹Si NMR experiment, di-terthis compound would exhibit a single resonance, confirming the presence of a unique silicon environment. The chemical shift for dichlorosilanes typically appears in a specific region of the ²⁹Si NMR spectrum, and hyperpolarization techniques can be used to significantly enhance the signal intensity for otherwise insensitive nuclei like ²⁹Si, allowing for rapid quantification and monitoring of reactions. tamu.edu
| Nucleus | Expected Chemical Shift (ppm) | Splitting Pattern | Interpretation |
| ¹H | ~1.1 | Singlet | All 18 protons on the two equivalent tert-butyl groups are chemically indistinguishable. |
| ²⁹Si | Specific to dichlorosilanes | Singlet | A single, unique silicon atom is present in the molecule. |
Gas electron diffraction (GED) is an essential technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular forces present in solid or liquid states. A detailed study combining GED with molecular mechanics has successfully elucidated the geometry of di-terthis compound. wiley-vch.de
The investigation revealed that the bulky tert-butyl groups significantly influence the molecule's geometry, leading to a widened C-Si-C bond angle of 125.3°. To accommodate this steric strain, the Cl-Si-Cl angle is compressed to 102.7°. The butyl groups are found in a nearly staggered conformation relative to the opposing Si-C bonds. wiley-vch.de
The key structural parameters determined from the gas electron diffraction study are summarized below.
| Parameter | Bond/Angle | Value (rₐ) |
| Bond Length | Si-Cl | 206.9 pm |
| Bond Length | Si-C | 189.1 pm |
| Bond Length | C-C | 154.8 pm |
| Bond Angle | ∠ C-Si-C | 125.3° |
| Bond Angle | ∠ Cl-Si-Cl | 102.7° |
| Bond Angle | ∠ Si-C-C | 108.7° |
| Torsion Angle | C-Si-C-C | 167.1° |
Table based on data from a combined gas electron diffraction and molecular mechanics study. wiley-vch.de
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental data, offering insights into molecular conformations, reaction energetics, and mechanisms that can be difficult to observe directly.
Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule, allowing for the determination of stable conformations. In the structural analysis of di-terthis compound, molecular mechanics calculations were used as a crucial guide to interpret the experimental electron diffraction data. wiley-vch.de
The calculations confirmed that the steric repulsion between the two large tert-butyl groups is the dominant factor in determining the molecule's preferred conformation. The model predicted the wide C-Si-C angle and the staggered arrangement of the butyl groups, which was in excellent agreement with the experimental findings. This synergistic use of experimental data and computational modeling provides a more robust and detailed picture of the molecular structure than either method could alone. wiley-vch.de
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT studies have been instrumental in understanding the mechanisms of reactions involving silicon compounds, including the insertion of silylenoids into silicon-halogen bonds. uib.no
A silylenoid is a species that behaves as a source of a silylene (R₂Si:), a highly reactive silicon analog of a carbene. Di-terthis compound is a known precursor for generating the di-tert-butylsilylene or a related silylenoid intermediate, typically through reduction with lithium. tamu.edu This intermediate is highly reactive and can undergo insertion reactions.
DFT calculations on model systems, such as the insertion of H₂SiLiF into a Si-Cl bond, show that the reaction proceeds in a concerted manner. uib.no The mechanism involves the donation of electrons from the halogen into an empty orbital on the silylenoid's silicon atom, coupled with the transfer of electrons from the silylenoid to the silicon atom of the substrate. uib.no Such theoretical studies predict that these insertion reactions are generally thermodynamically favorable and exothermic. uib.no
The Nudged Elastic Band (NEB) method is a powerful computational algorithm used to find the minimum energy path (MEP) for a chemical reaction, connecting the reactant and product states. The highest point along this path corresponds to the transition state, and its energy determines the activation barrier for the reaction.
The NEB method works by creating a series of intermediate structures, or "images," along an initial reaction pathway. These images are then optimized simultaneously, subject to spring forces that keep them evenly spaced along the path. This prevents the images from simply sliding back to the reactant or product minima and ensures the transition state is accurately located.
In the context of di-terthis compound, the NEB method could be applied to determine the activation barrier for various reactions, such as its reaction with a nucleophile or the aforementioned silylenoid insertion. For instance, in a study of silicon diffusion in gallium nitride, the NEB method was successfully used to determine the activation barriers for vacancy-mediated diffusion pathways. researchgate.net This demonstrates the utility of the NEB method for calculating the energetics of processes involving silicon, which is directly applicable to understanding the reactivity of di-terthis compound.
Postulated Reaction Coordinate Diagrams from Mechanistic Studies
Information on postulated reaction coordinate diagrams from mechanistic studies involving Di-terthis compound is not available in the reviewed literature.
An exploration of the future research and applications of Di-terthis compound reveals its expanding role beyond traditional uses. This compound is at the forefront of innovations in sustainable chemistry, advanced materials, and biomedical technologies. Researchers are actively developing greener synthetic methods, discovering new catalytic functions, and integrating it into state-of-the-art material fabrication and high-throughput chemical synthesis.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing T-Butyldichlorosilane, and how can reproducibility be ensured?
- Methodology : Synthesis typically involves chlorination of tert-butylsilane derivatives under controlled anhydrous conditions. To ensure reproducibility, document reaction parameters (temperature, stoichiometry, catalyst use) in detail, and validate purity through spectroscopic techniques (e.g., NMR, FTIR). Experimental protocols should follow guidelines for clarity and replicability, including step-by-step procedures and validation of intermediates . For novel compounds, provide full characterization data (e.g., melting points, spectral peaks) as per academic journal standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Adopt protocols for corrosive and moisture-sensitive compounds: use inert-atmosphere gloveboxes, chemical-resistant PPE (gloves, goggles), and emergency eyewash stations. Storage should prioritize airtight containers under dry, cool conditions. Reference safety data sheets (SDS) for silanes, such as those emphasizing toxicity mitigation and spill management . For institutional compliance, align with OSHA and EPA guidelines for hazardous waste disposal .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodology : Combine gas chromatography (GC) for volatile byproduct analysis, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Quantitative purity assessments may employ titration (e.g., chloride ion detection via argentometry). For peer-reviewed studies, include raw spectral data in supplementary materials to enable independent verification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?
- Methodology : Conduct a systematic literature review using EPA-recommended search strategies (e.g., Boolean terms, exclusion of non-peer-reviewed sources) to identify contextual factors (e.g., solvent polarity, temperature gradients) . Replicate conflicting experiments with standardized controls and publish detailed methodologies, including raw datasets for meta-analysis. Statistical tools (e.g., ANOVA) can isolate variables contributing to discrepancies .
Q. What role does computational modeling play in predicting this compound’s reaction pathways?
- Methodology : Integrate density functional theory (DFT) calculations to model electron-deficient silicon centers and predict nucleophilic attack sites. Validate predictions experimentally via kinetic studies (e.g., monitoring hydrolysis rates). Leverage AI-driven synthesis platforms, such as retrosynthetic tools trained on organosilicon reaction databases, to propose novel pathways . Cross-reference computational results with NIST’s thermodynamic datasets for accuracy .
Q. How can this compound’s stability under extreme conditions (e.g., high humidity, elevated temperatures) be systematically evaluated?
- Methodology : Design accelerated aging studies using environmental chambers to simulate humidity (e.g., 80% RH) and thermal stress (e.g., 100°C). Monitor degradation via in-situ FTIR or Raman spectroscopy. Compare results with silane stability databases (e.g., NIST WebBook) to identify decomposition thresholds. For reproducibility, document chamber calibration and sampling intervals rigorously .
Key Physicochemical Properties of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
